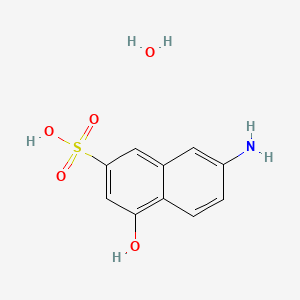

6-AMino-1-naphthol-3-sulfonic Acid Hydrate

説明

Historical Context in Organic Chemical Synthesis and Industrial Development

The history of 6-Amino-1-naphthol-3-sulfonic acid is deeply intertwined with the growth of the synthetic dye industry. Its initial production methods involved the use of β-naphthylamine, a raw material that was later abandoned due to its potent carcinogenic properties. mit-ivy.com This led to a significant shift in synthetic strategy, establishing a safer and more refined production pathway that is still in use today.

The modern, industrially accepted synthesis begins with 2-naphthylamine-1-sulfonic acid, also known as Tobias acid. mit-ivy.comgoogle.com This process involves a series of well-defined chemical transformations:

Sulfonation: Tobias acid undergoes sulfonation using fuming sulfuric acid, which introduces additional sulfonic acid groups to the naphthalene (B1677914) ring. mit-ivy.comgoogle.com

Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield an amino-disulfonic acid. mit-ivy.com

Alkali Fusion: This is a critical step where the intermediate is heated with a strong base, such as sodium hydroxide (B78521), to replace a sulfonic acid group with a hydroxyl group. mit-ivy.comchemicalbook.com

Acidification: The final step involves acidifying the reaction mixture to precipitate the desired 6-Amino-1-naphthol-3-sulfonic acid product. mit-ivy.com

Ongoing research has focused on optimizing this process to enhance yield and minimize environmental impact. guidechem.comgoogle.com Improved methods that carefully control reaction conditions have successfully increased the total yield to over 75% while reducing hazardous wastewater, highlighting a continuous drive towards greener chemical production. guidechem.com

Role as a Key Intermediate in Complex Chemical Structures

The primary industrial application of 6-Amino-1-naphthol-3-sulfonic acid is as a key intermediate, or "coupling component," in the manufacture of azo dyes. pbworks.comrsc.org Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N), constitute the largest and most important group of synthetic dyes. pbworks.com The synthesis of an azo dye typically involves a two-step process:

Diazotization: An aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. pbworks.comacs.org This diazonium ion is a potent electrophile.

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component. 6-Amino-1-naphthol-3-sulfonic acid is an excellent coupling component due to the activating effects of its amino and hydroxyl groups. chemicalbook.com

The position of the coupling reaction on the J-Acid molecule can be controlled by the pH of the reaction medium. Under alkaline conditions, coupling occurs at the position ortho to the hydroxyl group, while acidic conditions can direct the coupling to a different position. chemicalbook.com This regioselectivity allows for the synthesis of a vast array of dyes with different colors and properties.

Beyond its direct use, it also serves as a precursor for other important dye intermediates, including Double J-acid and Phenyl J-acid, further expanding its utility. mit-ivy.com The versatility of J-Acid has led to its use in producing a wide spectrum of direct, acid, and reactive dyes for various applications. guidechem.commit-ivy.com

Table 2: Examples of Dyes and Intermediates Derived from 6-Amino-1-naphthol-3-sulfonic Acid

| Product Name | Product Type |

|---|---|

| Direct Green Lotus R mit-ivy.com | Azo Dye |

| Direct Fast Blue FRL mit-ivy.com | Azo Dye |

| Reactive Scarlet X-GN mit-ivy.com | Reactive Dye |

| Direct Copper Salt Blue 2R mit-ivy.com | Azo Dye (Metal Complex) |

| Double J-Acid mit-ivy.com | Dye Intermediate |

| Scarlet Acid mit-ivy.com | Dye Intermediate |

| Phenyl J-Acid mit-ivy.com | Dye Intermediate |

Overview of Research Trajectories and Contemporary Relevance

While its role in the dye industry remains significant, the contemporary relevance of 6-Amino-1-naphthol-3-sulfonic acid is expanding into new areas of chemical research and materials science. Research trajectories are moving beyond traditional applications and exploring its potential in advanced functional materials.

One active area of research involves the use of aminonaphthalenesulfonic acids as ligands to create transition metal complexes. These complexes are being investigated for novel properties, including enhanced fluorescence and potential applications in materials science. orientjchem.org For instance, azo dyes derived from related aminonaphthol sulfonic acids have been used to synthesize complexes with metals like Mn(II), Fe(II), and Cu(II), which exhibit interesting spectral and biological properties. orientjchem.org

Furthermore, the integration of such organic molecules with nanomaterials represents a frontier in materials chemistry. Researchers have successfully created composite materials by combining amino-substituted naphthalene sulfonic acids with reduced graphene oxide (rGO). ajol.info These composites have shown promise as metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. ajol.info In a related development, a derivative, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, was used to functionalize graphene oxide, creating a highly efficient and reusable nanocatalyst for green organic synthesis. rsc.org

These modern research avenues demonstrate that the fundamental chemical structure of 6-Amino-1-naphthol-3-sulfonic acid continues to provide a valuable platform for innovation, from improving established industrial processes to pioneering new technologies in catalysis and materials science.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNSFTVESQFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662312 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139123-66-3 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Historical Development of Synthetic Routes to Aminonaphthol Sulfonic Acids

The synthesis of aminonaphthol sulfonic acids, a critical class of dye intermediates, has been a subject of extensive industrial and academic research for over a century. Early routes were often multi-step processes relying on the fundamental reactions of naphthalene (B1677914) chemistry. The Bucherer reaction, for instance, provided a classic method for the amination of hydroxynaphthalenesulfonic acids to produce the corresponding amino derivatives. chemicalbook.comwikipedia.org

Historically, the production of these compounds was closely tied to the availability of starting materials derived from coal tar, such as naphthalene. The general strategies involved either the sulfonation of aminonaphthalenes or the nitration of naphthalenesulfonic acids followed by a subsequent reduction of the nitro group to an amine. wikipedia.org For example, the preparation of various isomers, such as the Cleve's acids (1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid), was achieved through the sulfonation of 1-aminonaphthalene. wikipedia.org Similarly, Peri acid (1-aminonaphthalene-8-sulfonic acid) was prepared by the reduction of 1-nitronaphthalene-8-sulfonic acid. wikipedia.org These foundational methods, while effective, often resulted in mixtures of isomers that required separation and sometimes involved hazardous intermediates. A 1900 patent, for example, describes an early commercial preparation for Di-J Acid, highlighting the long history of these compounds in industrial chemistry. google.com

Modern Approaches in the Synthesis of 6-Amino-1-naphthol-3-sulfonic Acid

The synthesis of 6-Amino-1-naphthol-3-sulfonic acid, or J-Acid, is a prime example of the specialized processes developed for producing specific isomers required by the dye industry. Modern syntheses are highly optimized refinements of historical routes, focusing on yield, purity, and efficiency. The most prevalent pathway begins with 2-aminonaphthalene-1-sulfonic acid (Tobias acid). prepchem.comgoogle.com

| Starting Material | Key Intermediate(s) | Key Reactions | Reference |

|---|---|---|---|

| 2-Aminonaphthalene-1-sulfonic acid (Tobias Acid) | 6-Amino-1,3,5-naphthalene trisulfonic acid; 6-Amino-1,3-naphthalene disulfonic acid (Amino-J-Acid) | Sulfonation, Hydrolysis, Alkali Fusion | prepchem.comgoogle.com |

| 2-Naphthylamine (BNA) | 2-Amino-1,5,7-naphthalene trisulfonic acid; 2-Amino-5,7-naphthalenedisulfonic acid (Amino-J-Acid) | Sulfonation, Hydrolysis, Alkali Fusion | prepchem.com |

| 2-Aminonaphthalene-5,7-disulfonic acid (Amino-J-Acid) | J-Acid | Alkali Fusion | chemicalbook.com |

Sulfonation is a cornerstone reaction in the synthesis of J-Acid, used to introduce sulfonic acid groups at specific positions on the naphthalene ring. The starting material, Tobias acid, is subjected to sulfonation using oleum (B3057394) (fuming sulfuric acid) to yield 6-amino-1,3,5-naphthalene trisulfonic acid. prepchem.comgoogle.com This intermediate is not isolated but is directly subjected to a controlled hydrolysis step, which selectively removes the sulfonic acid group at the 5-position to produce 6-amino-1,3-naphthalene disulfonic acid, also known as amino-J-acid. google.com

The conditions of sulfonation, such as temperature and the concentration of sulfur trioxide in the oleum, are critical for controlling the isomer distribution. koreascience.kr For instance, the sulfonation of 2-aminonaphthalene at lower temperatures tends to yield products with sulfonic acid groups in the alpha-positions, while higher temperatures favor beta-position substitution. koreascience.kr

An alternative fundamental strategy in naphthalene chemistry involves nitration followed by reduction. While the primary modern route to J-Acid relies on sulfonation of an amino-substituted naphthalene, the nitration-reduction pathway is crucial for producing many other key intermediates, such as H-acid (1-amino-8-naphthol-3,6-disulfonic acid). google.com In this approach, a naphthalenesulfonic acid is first nitrated using nitric acid, often in a sulfuric acid medium. masterorganicchemistry.com The resulting nitronaphthalenesulfonic acid is then reduced to the corresponding aminonaphthalenesulfonic acid. wikipedia.org

Processes have been developed to optimize these reactions, for example, by interrupting the nitration before it reaches completion and then treating the mixture with a base, which can lead to a considerable increase in space-time yields. google.com This general methodology demonstrates the versatility of nitration-reduction sequences in accessing a wide array of aminonaphthalene sulfonic acid isomers.

The final key step in converting an aminonaphthalenedisulfonic acid into J-Acid is alkali fusion. This harsh but effective reaction replaces a sulfonic acid group with a hydroxyl group. In the synthesis of J-Acid, 2-aminonaphthalene-5,7-disulfonic acid (amino-J-acid) is treated with concentrated sodium hydroxide (B78521) at high temperatures, typically around 185-190°C. google.comchemicalbook.com The sulfonate group at the 4-position (or 5-position depending on numbering convention) is displaced by a hydroxyl group. After the fusion is complete, the reaction mass is quenched and acidified to precipitate the final J-Acid product. google.comchemicalbook.com This method is also employed in the synthesis of other aminonaphthols; for example, 6-amino-1-naphthol (B1265764) can be obtained by the fusion of 6-aminonaphthalene-1-sulfonic acid with potassium hydroxide. chemicalbook.com

Catalytic Strategies in the Preparation of Naphthol Derivatives

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While the bulk production of J-Acid often follows traditional stoichiometric routes, research into catalytic strategies for the synthesis of naphthol derivatives is an active area. These strategies offer milder reaction conditions and the potential for new molecular architectures.

| Reaction Type | Catalyst | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | p-Toluenesulfonic acid | beta-Naphthol | Mild conditions, high yields for C-C bond formation. | rsc.org |

| Aerobic Oxidative Coupling | Chiral Diamine-Copper Complexes | 2-Naphthol derivatives | Enantioselective synthesis of binaphthols. | acs.org |

| Aromatization | Copper(II) trifluoromethanesulfonate (B1224126) | Diels-Alder adducts | Synthesis of substituted 1-naphthol (B170400) derivatives. | nih.gov |

| Multi-component Reaction | Boric acid | β-Naphthol, Aldehydes, Amines | Efficient synthesis of complex naphthol derivatives. | researchgate.netasianpubs.org |

Recent advancements include the development of a catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol using p-toluenesulfonic acid as a catalyst, which allows for the selective functionalization of the naphthol ring under mild conditions. rsc.org Another area of progress is the enantioselective synthesis of binaphthol derivatives through the aerobic oxidative coupling of naphthols, catalyzed by chiral copper complexes. acs.org Furthermore, catalysts such as copper(II) trifluoromethanesulfonate have been utilized for the aromatization step in multi-step syntheses of functionalized 1-naphthol derivatives. nih.gov

Green Chemistry Principles in Synthetic Design for Naphthol Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity and fine chemicals, including naphthol compounds. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green approaches have been reported for the synthesis of naphthol derivatives. nih.gov These include one-pot, multi-component reactions conducted under solvent-free conditions. orientjchem.orgijcmas.com For example, the synthesis of aminoalkyl and amidoalkyl naphthols has been achieved using tannic acid, a biodegradable and inexpensive Lewis acid catalyst, without the need for conventional organic solvents. orientjchem.orgresearchgate.net Another innovative technique is "Grindstone Chemistry," a solvent-free method that involves simply grinding solid reactants together, which has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com The use of recyclable solid acid catalysts, such as a sulfonated carbon catalyst derived from glycerol, further enhances the environmental credentials of these synthetic methods. researchgate.net

| Green Approach | Catalyst/Medium | Product Type | Advantages | Reference |

|---|---|---|---|---|

| Solvent-free, one-pot synthesis | Tannic Acid | Aminoalkyl/Amidoalkyl Naphthols | Biodegradable catalyst, cost-effective, short reaction times. | orientjchem.orgresearchgate.net |

| Grindstone Chemistry | Methane sulphonic acid | 1-Aminoalkyl-2-naphthols | Solvent-free, energy-efficient, suitable for large scale. | ijcmas.com |

| Recyclable Catalysis | SO3H-Carbon | Amidoalkyl Naphthols | Water-receptive and recyclable catalyst, solvent-free. | researchgate.net |

These approaches not only offer a reduced environmental footprint but also often lead to simplified workup procedures, shorter reaction times, and excellent product yields, making them attractive for modern chemical manufacturing.

Process Intensification and Yield Enhancement in Industrial Production

The industrial synthesis of 6-amino-1-naphthol-3-sulfonic acid hydrate (B1144303), commonly known as J-acid, is a critical process in the manufacturing of a wide range of dyestuffs. Efforts to improve the efficiency and environmental footprint of its production have led to significant research into process intensification and yield enhancement. These endeavors focus on optimizing reaction conditions, improving raw material utilization, and minimizing waste generation.

Traditional methods for J-acid production have been known to suffer from issues such as the formation of impurities, lower yields, and the generation of substantial amounts of strong acid wastewater, which is challenging to treat. guidechem.com In response, refined and cleaner production processes have been developed to address these shortcomings.

Sulfonation: The process begins with a two-stage sulfonation of Tobias acid. The initial sulfonation is conducted in oleum at a temperature of 30-45°C for 2 hours. This is followed by a second sulfonation at a higher temperature of 110-130°C for 3-6 hours to produce 6-amino-1,3,5-naphthalenetrisulfonic acid. guidechem.com

Hydrolysis: The resulting trisulfonated intermediate then undergoes hydrolysis in dilute sulfuric acid at 115-120°C for 1-3 hours to yield amino J-acid (6-amino-1,3-naphthalenedisulfonic acid). guidechem.com

Alkali Fusion: The amino J-acid is then converted to J-acid through alkali fusion. This is achieved by reacting it with a sodium hydroxide solution at 188-190°C for 3.5-4 hours. guidechem.com

Crystallization and Isolation: The final product, J-acid, is obtained by diluting the alkali melt with hot water and then adding it to dilute sulfuric acid to induce crystallization. guidechem.com

This refined process has demonstrated a notable increase in the total yield of J-acid from a baseline of 62% in traditional methods to 76%. guidechem.com This enhancement is attributed to better control of impurities and the optimization of sulfidation conditions, which increases the conversion rate and suppresses side reactions. guidechem.com

Further research has explored alternative process modifications to boost yields. One such method involves the simultaneous feeding of a concentrated 2-aminonaphthalene-5,7-disulfonic acid solution and a caustic liquor into the fusion reactor. This technique helps to maintain more stable reaction conditions and has been reported to achieve a high yield of 90%. chemicalbook.com

Another patented process details a specific method starting from Tobias acid, which also emphasizes precise control over reaction parameters to maximize yield. In this method, the molar yield of J-acid from amino-J-acid is reported to be between 88.5% and 91%. google.com

The table below summarizes the key parameters and reported yields for different J-acid synthesis methodologies:

| Method | Starting Material | Key Process Steps | Reaction Conditions | Reported Yield | Reference |

| Traditional Process | Tobias Acid | Sulfonation, Hydrolysis, Alkali Fusion | Not specified in detail | 62% | guidechem.com |

| Clean Production Process | Tobias Acid | Two-stage sulfonation, Hydrolysis, Alkali fusion | Sulfonation: 30-45°C & 110-130°C; Hydrolysis: 115-120°C; Alkali Fusion: 188-190°C | 76% | guidechem.com |

| Simultaneous Feed Process | 2-aminonaphthalene-5,7-disulfonic acid | Alkali Fusion | Not specified in detail | 90% | chemicalbook.com |

| Patented Process | Tobias Acid | Sulfonation, Hydrolysis, Alkali Fusion | Alkali Fusion: 186-190°C | 88.5-91% (from amino-J-acid) | google.com |

In addition to these specific process improvements, the broader principles of process intensification are being explored for the synthesis of dye intermediates. These include the use of continuous flow reactors, which can offer better control over reaction parameters and improve safety, and the development of novel catalytic systems to enhance reaction rates and selectivity. While specific applications of these advanced techniques to J-acid production are not widely reported in the provided context, they represent a promising avenue for future yield enhancement and the development of more sustainable manufacturing processes.

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The rate and regioselectivity of this reaction are heavily influenced by the existing substituents on the ring. masterorganicchemistry.comlibretexts.org For 6-amino-1-naphthol-3-sulfonic acid, the powerful activating and ortho-, para-directing effects of the amino and hydroxyl groups are in competition with the deactivating and meta-directing effect of the sulfonic acid group. numberanalytics.com

| Reaction | Reagents | Key Features |

| Nitration | HNO₃/H₂SO₄ | The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com The position of substitution is directed by the activating groups. |

| Halogenation | Br₂, Cl₂ with Lewis Acid | Requires a catalyst to activate the halogen. libretexts.org The substitution pattern is influenced by the interplay of the functional groups. |

| Sulfonation | SO₃/H₂SO₄ | This reaction is reversible, a feature that can be exploited in synthesis. youtube.com |

Detailed research findings indicate that the positions ortho and para to the activating amino and hydroxyl groups are the most likely sites for electrophilic attack. However, the bulky sulfonic acid group can sterically hinder substitution at adjacent positions.

Nucleophilic Aromatic Substitution Pathways

While less common for many aromatic systems, nucleophilic aromatic substitution (SNA) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgpressbooks.pubmasterorganicchemistry.com In the case of 6-amino-1-naphthol-3-sulfonic acid, the sulfonic acid group, being electron-withdrawing, can facilitate such reactions, though they are not the most predominant pathway. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.publumenlearning.com

The Bucherer reaction, a reversible conversion of a naphthylamine to a naphthol in the presence of an aqueous sulfite (B76179) or bisulfite, is a relevant example of a nucleophilic substitution-type reaction involving related naphthalenic systems. wikipedia.org

Reactions Involving the Amine Functional Group

The primary amine group is a key site of reactivity in 6-amino-1-naphthol-3-sulfonic acid, allowing for a variety of important derivatizations.

The diazotization of the primary aromatic amine group is a cornerstone of azo dye chemistry. google.com This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.com This diazonium salt is a potent electrophile and can subsequently react with an electron-rich coupling component, such as a phenol (B47542) or another amine, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org

In the context of 6-amino-1-naphthol-3-sulfonic acid, it can act as the diazo component after diazotization of its amino group. More commonly, it serves as the coupling component, where the diazonium salt attacks the activated naphthalene ring, typically at a position ortho to the hydroxyl group. The pH of the reaction medium is a critical parameter in controlling the coupling reaction. wikipedia.org Kinetic studies on related systems have shown that the naphtholate ion is the reactive species in the coupling with the diazonium ion. cdnsciencepub.com

| Reaction Stage | Description |

| Diazotization | The amino group of a primary aromatic amine is converted to a diazonium salt (-N₂⁺) using nitrous acid. google.com |

| Azo Coupling | The resulting diazonium salt acts as an electrophile and reacts with an activated aromatic ring (the coupling component) to form an azo compound (-N=N-). wikipedia.org |

The nucleophilic nature of the amino group allows for its ready acylation and alkylation. youtube.com

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. youtube.com This transformation is often used to protect the amino group or to modify the electronic properties of the molecule. youtube.com For instance, converting the amino group to an acetamido group moderates its activating effect in electrophilic aromatic substitution reactions.

Alkylation: The amino group can also be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

The primary amine group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. These imine derivatives can be important intermediates in the synthesis of more complex molecules.

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl group in 6-amino-1-naphthol-3-sulfonic acid is another key reactive site.

Acidity and Salt Formation: The hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution.

Ether and Ester Formation: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). It can also be acylated to form an ester by reaction with an acid chloride or anhydride. However, the selective reaction of the hydroxyl group in the presence of the more nucleophilic amino group can be challenging and may require the use of protecting groups. nih.gov

Bucherer-type Reactions: As mentioned earlier, under certain conditions, the hydroxyl group can be replaced by an amino group in a Bucherer-type reaction. wikipedia.org

Etherification and Esterification Strategies

The hydroxyl and amino groups of 6-Amino-1-naphthol-3-sulfonic acid are amenable to etherification and esterification, although the reactivity is influenced by the electronic nature of the naphthalene ring and the other functional groups. While specific literature detailing etherification and esterification of J-acid itself is sparse, the general reactivity of naphthols and aromatic amines provides a basis for potential transformations.

Esterification would typically involve the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, under basic conditions. The amino group can also be acylated. chemicalbook.com Similarly, etherification of the hydroxyl group could be achieved using alkyl halides or sulfates in the presence of a base. The relative reactivity of the hydroxyl and amino groups would depend on the reaction conditions. Generally, the reactivity of carboxylic acid derivatives follows the order: acid halides > acid anhydrides > esters > amides. jove.comkhanacademy.org The weaker the basicity of the leaving group, the more reactive the derivative. jove.comlibretexts.org

A study on the esterification of amino acid salts using organic sulfonic acids provides a relevant parallel. In this process, a lactam is reacted with an organic sulfonic acid, followed by esterification with a long-chain alcohol at elevated temperatures (120-140°C), demonstrating the feasibility of such reactions in the presence of a sulfonic acid group. google.com Another relevant study describes the synthesis of tin-naphthalene sulfonic acid complexes where the hydroxyl group of 4-amino-3-hydroxynaphthalene-1-sulfonic acid reacts with organotin chlorides. mdpi.com

| Reaction Type | Reagents | Functional Group Targeted | Potential Products |

| Esterification | Acid Chlorides, Acid Anhydrides | Hydroxyl, Amino | Naphthyl esters, N-acyl derivatives |

| Etherification | Alkyl Halides, Sulfates | Hydroxyl | Naphthyl ethers |

This table outlines potential etherification and esterification strategies based on general organic chemistry principles.

Oxidative Transformations

The aminonaphthol structure of J-acid is susceptible to oxidation. Oxidation of similar compounds, like 1-amino-2-naphthol-4-sulfonic acid, with nitric acid can lead to the formation of naphthoquinone derivatives. orgsyn.org The presence of the amino and hydroxyl groups activates the ring, making it prone to oxidation.

The oxidation of secondary methyl ethers to ketones has been demonstrated using various reagents, indicating a pathway for modifying derivatives of J-acid. nih.gov Furthermore, the oxidation of oxiranes to α-hydroxy ketones can be catalyzed by acids, a transformation that could be relevant in multi-step syntheses involving J-acid derivatives. oup.com In the context of environmental degradation, the photooxidation of carboxylic acids, which are structurally related to the sulfonic acid group, is sensitized by the presence of ferric iron (Fe(III)). mdpi.com This suggests that under certain environmental conditions, J-acid could undergo oxidative degradation.

Research on the chemical oxidative polymerization of aminonaphthalene derivatives, such as 1-aminonaphthalene, using H₂O₂ in the presence of an Fe catalyst, results in the formation of polymers. nanoscience.or.kr This indicates that the amino group can be a site for oxidative coupling.

Transformations of the Sulfonic Acid Functional Group

The sulfonic acid group is a key feature of J-acid, imparting water solubility and influencing its reactivity in dyeing applications.

Desulfonation Mechanisms

Desulfonation is the removal of the sulfonic acid group and is typically the reverse of sulfonation. wikipedia.org This reaction is generally achieved by hydrolysis in the presence of dilute acid at elevated temperatures. wikipedia.orgyoutube.com The ease of desulfonation is related to the ease of the initial sulfonation. wikipedia.org For aryl sulfonic acids, the mechanism involves protonation of the aromatic ring followed by the loss of sulfur trioxide. youtube.com

In some instances, desulfonation can occur concurrently with other reactions. For example, the reduction of dinitrobenzenesulfonates with sulfur dioxide in an aqueous medium can lead to both the reduction of a nitro group and the elimination of the sulfonic acid group. google.com Microbial processes have also been shown to effect desulfonation. Certain bacteria can utilize sulfonated aromatic compounds as a sulfur source, converting them to their corresponding hydroxylated analogs. nih.govd-nb.info For example, Pseudomonas sp. strain S-313 converts 5-amino-1-naphthalenesulfonic acid to 5-amino-1-naphthol (B160307). nih.gov During the chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, considerable elimination of the sulfonic acid group from the polymer structure has been observed. researchgate.net

Salt Formation and Reactivity

Being a strong acid, the sulfonic acid group readily forms salts with bases. The alkali metal salts of J-acid are generally soluble in water. chemicalbook.com The sodium salt, in particular, dissolves in water to produce a solution with a blue fluorescence. mit-ivy.comhitechs.com.cn The formation of salts can influence the subsequent reactivity of the molecule. For instance, in the preparation of J-acid, an alkali fusion step is employed where a disodium (B8443419) salt of an aminonaphthalene disulfonic acid is treated with sodium hydroxide (B78521) at high temperatures. google.com

The reactivity of J-acid salts is important in dye synthesis. Coupling with diazo compounds is typically carried out under alkaline conditions, where the salt form is present. chemicalbook.com The salt of the sulfonic acid group can also be utilized to create heterogeneous catalysts. For example, 7-amino-1-naphthalene sulfonic acid has been immobilized on silica (B1680970) nanoparticles to create a solid acid catalyst for esterification reactions. researchgate.net

Synthesis of Polymeric and Oligomeric Materials

The functional groups on 6-Amino-1-naphthol-3-sulfonic acid make it a candidate for the synthesis of novel polymeric materials.

Chemical Oxidative Polymerization Mechanisms

Chemical oxidative polymerization is a key method for synthesizing polymers from amino-substituted aromatic compounds. Research has shown that new functional homopolymeric, semiconducting materials can be synthesized by the chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (an isomer of J-acid) and its salts. researchgate.net In this process, an oxidant like ammonium peroxydisulfate (B1198043) is used in an aqueous solution at room temperature. researchgate.net

The polymerization mechanism involves coupling reactions between monomer units. Studies on 4-amino-3-hydroxynaphthalene-1-sulfonic acid revealed that N─C coupling reactions are dominant. researchgate.net The polymerization results in the formation of both naphthoquinonoid and benzenoid structures within the polymer chain. researchgate.net A significant observation during this process is the partial elimination of the sulfonic acid group from the macromolecular structure. researchgate.net The pH of the reaction medium can influence the polymerization mechanism. researchgate.net

The resulting polymers of 4-amino-3-hydroxynaphthalene-1-sulfonic acid salts have shown increased weight-average molecular weights, approaching values of around 25,200. researchgate.net These polymers are soluble in polar solvents and exhibit semiconducting properties. researchgate.net Similar oxidative polymerization has been successfully applied to 1-aminonaphthalene using hydrogen peroxide and an iron catalyst to produce poly(1-aminonaphthalene). nanoscience.or.kr

| Monomer | Oxidant | Key Findings | Reference |

| 4-amino-3-hydroxynaphthalene-1-sulfonic acid (and its salts) | Ammonium peroxydisulfate | Formation of semiconducting polymers, N-C coupling, partial desulfonation, formation of naphthoquinonoid and benzenoid structures. researchgate.net | researchgate.net |

| 1-aminonaphthalene | Hydrogen peroxide / Fe catalyst | Synthesis of poly(1-aminonaphthalene) in high yield. nanoscience.or.kr | nanoscience.or.kr |

This table summarizes findings from chemical oxidative polymerization studies of related aminonaphthalene compounds.

Electropolymerization Techniques and Film Formation

The electropolymerization of aminonaphthol derivatives, including compounds structurally related to 6-amino-1-naphthol-3-sulfonic acid, is a versatile method for creating thin polymer films with specific electrochemical and physical properties. This process typically involves the electrochemical oxidation of the monomer in an acidic aqueous solution, leading to the formation of a polymer film deposited onto an electrode surface.

Potentiodynamic methods are commonly employed for the synthesis of these polymer films. researchgate.net This technique involves cycling the potential of the working electrode within a specific range in a solution containing the monomer. For instance, the electrochemical polymerization of 5-amino-1-naphthol (5A1N) has been successfully carried out by cycling the potential on a gold (Au) electrode. mdpi.com The growth of the polymer film is often indicated by an increase in the peak currents of the cyclic voltammograms with each successive scan, signifying the deposition of a conductive polymer layer. mdpi.com The electropolymerization of related compounds like 5-amino-2-naphthalenesulfonic acid has also been achieved using potentiodynamic methods to create nanostructured polymer electrodes. researchgate.net

The resulting polymer films, such as poly(5-amino-1-naphthol) (P5A1N), often exhibit distinct structures, such as a nanofibrillar morphology. mdpi.com The use of templates, like cetyltrimethylammonium bromide (CTAB), can influence the structure, leading to well-defined nanostructured films when the template concentration is near its critical micelle concentration (cmc). researchgate.net The films are typically adherent to the electrode surface and can be characterized by various analytical techniques, including scanning electron microscopy (SEM) to observe their morphology.

The fundamental mechanism involves the generation of radical cations from the monomer through one-electron oxidation. These radicals then couple to form dimers, oligomers, and ultimately the polymer. The presence of functional groups, such as the amino (-NH2) and hydroxyl (-OH) groups on the naphthol ring, are crucial for the polymerization process and the redox properties of the resulting polymer.

| Technique | Description | Typical Electrode | Resulting Film Characteristics |

| Potentiodynamic Method | The potential is cycled repeatedly between set limits in a monomer solution to grow the polymer film. researchgate.netmdpi.com | Glassy Carbon, Gold (Au) researchgate.netmdpi.com | Conductive, often nanostructured (e.g., nanofibrillar), adherent film. mdpi.com |

| Galvanostatic Method | A constant current is applied to the electrode to initiate and sustain polymerization. | - | Uniform film thickness can be achieved. |

| Potentiostatic Method | A constant potential is applied to the electrode to drive the polymerization reaction. | - | Controlled film growth. |

Influence of Reaction Conditions on Polymer Structure

The structure and properties of the polymer film formed during the electropolymerization of 6-amino-1-naphthol-3-sulfonic acid and its analogs are highly dependent on the reaction conditions. Key parameters that can be controlled to tailor the polymer's characteristics include monomer concentration, pH of the electrolyte solution, potential scan rate, and the nature of the supporting electrolyte.

Monomer Concentration: The concentration of the 6-amino-1-naphthol-3-sulfonic acid monomer in the electrolytic solution directly impacts the rate of polymerization. mdpi.com Higher monomer concentrations generally lead to an increased rate of film growth, as evidenced by a more rapid increase in the current densities of the cyclic voltammograms during electropolymerization. mdpi.com

Electrolyte and pH: The choice of the acidic medium is critical. Perchloric acid (HClO4) and other acids are often used to provide the necessary proton concentration for the self-doped conductivity of the resulting polymer. mdpi.com The pH of the solution influences the protonation state of the amino and sulfonic acid groups, which in turn affects the solubility of the monomer and the electrochemical behavior during polymerization. Sulfonated polyaniline, for example, exhibits a unique pH-dependent conductivity. acs.org

Electrochemical Parameters: The potential range and the scan rate used in potentiodynamic synthesis are crucial. The linear relationship often observed between peak current densities and the scan rate suggests that the electron transfer process is controlled by diffusion of the monomer to the electrode surface. mdpi.com The potential window must be chosen to effectively oxidize the monomer without causing over-oxidation and degradation of the forming polymer film.

Additives and Templates: The presence of other species in the polymerization solution can significantly alter the final polymer structure. For example, the incorporation of reduced graphene oxide (RGO) sheets during the electropolymerization of 5-amino-1-naphthol resulted in the formation of a composite material with increased surface roughness. mdpi.com Similarly, polyoxometalates like H₄SiW₁₂O₄₀ can be used as dopants. mdpi.com

| Parameter | Influence on Polymer Structure and Formation | Example Finding |

| Monomer Concentration | Affects the rate of polymerization and film thickness. mdpi.com | Increasing 5-amino-1-naphthol concentration leads to higher current densities, indicating a faster reaction rate. mdpi.com |

| pH / Electrolyte | Influences monomer solubility, conductivity, and redox behavior of the polymer. acs.org | Sulfonated polyanilines show novel pH-dependent DC conductivity. acs.org |

| Potential Scan Rate | Controls the nature of the electron transfer process (e.g., diffusion vs. adsorption controlled). mdpi.com | Linear dependence of peak currents on scan rate for 5A1N polymerization indicates diffusion control. mdpi.com |

| Additives (e.g., RGO) | Can create composite materials with modified morphology and properties like surface area. mdpi.com | Deposition on RGO sheets increases the roughness of the resulting polymer film. mdpi.com |

Formation of Complex Polycyclic and Heterocyclic Systems

The structure of 6-amino-1-naphthol-3-sulfonic acid, featuring an electron-rich naphthalene core with reactive amino and hydroxyl groups, makes it a valuable precursor for the synthesis of a variety of complex polycyclic and heterocyclic systems. These reactions often leverage the nucleophilic character of the aromatic ring and the functional groups.

One common strategy involves multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy. researchgate.netresearchgate.net For instance, aminonaphthol derivatives can react with aldehydes and other components like amides or active methylene (B1212753) compounds to construct larger molecular frameworks. The synthesis of 1-amidoalkyl-2-naphthols is a well-established example, achieved through the one-pot reaction of a naphthol, an aldehyde, and an amide. researchgate.net These amidoalkyl naphthols can be further converted into biologically relevant 1-aminoalkyl-2-naphthols. researchgate.net

Furthermore, the reactive sites on the aminonaphthol scaffold allow for the construction of fused heterocyclic rings. Research on the closely related 1-amino-2-naphthol-4-sulfonic acid has shown its utility in synthesizing various heterocyclic compounds. rdd.edu.iq For example, reaction with isatin (B1672199) and a substituted benzaldehyde (B42025) can lead to the formation of Schiff bases, which are key intermediates. rdd.edu.iq These intermediates can then undergo cyclization reactions with reagents like maleic anhydride to form oxazepine rings, or with sodium azide (B81097) to yield tetrazole derivatives. rdd.edu.iq

The synthesis of these complex systems is often facilitated by catalysts, which can range from simple acids to more complex organocatalysts or even nanocatalysts. fardapaper.irsciforum.net The choice of catalyst and reaction conditions (e.g., solvent, temperature) is crucial for directing the reaction towards the desired polycyclic or heterocyclic product. researchgate.net

| Reactant(s) | Reaction Type | Resulting System | Reference Finding |

| Naphthol, Aldehyde, Amide | One-pot, three-component reaction researchgate.net | 1-Amidoalkyl-naphthol | Can be achieved under solvent-free conditions using an organocatalyst. researchgate.net |

| 1-Amino-2-naphthol-4-sulfonic acid, Isatin, Benzaldehyde | Multi-step synthesis via Schiff base intermediate rdd.edu.iq | Schiff Base | Intermediate for further cyclization. rdd.edu.iq |

| Schiff Base, Maleic Anhydride | Cyclization rdd.edu.iq | Oxazepine | Formation of a seven-membered heterocyclic ring. rdd.edu.iq |

| Schiff Base, Sodium Azide | Cyclization rdd.edu.iq | Tetrazole | Formation of a five-membered ring with four nitrogen atoms. rdd.edu.iq |

| Naphthalene, FeCl₃ | Oxidative Coupling Polymerization researchgate.net | Polynaphthalene | Can be subsequently sulfonated to create solid acid catalysts. researchgate.net |

Advanced Analytical Techniques in Chemical Research

Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and the changes it undergoes during chemical reactions.

Infrared (IR) spectroscopy is an indispensable tool for characterizing the functional groups present in a polymer derived from 6-Amino-1-naphthol-3-sulfonic acid. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the incorporation of the monomer into the polymer backbone and identify key structural features. The IR spectrum of a polymer synthesized from this monomer would be expected to show characteristic absorption bands corresponding to its constituent functional groups. spectroscopyonline.comspectroscopyonline.com

For instance, the broad O-H stretching band of the naphtholic hydroxyl group and the N-H stretching bands of the amino group would be prominent. spectroscopyonline.com Additionally, peaks corresponding to the sulfonic acid group (S=O stretching) and the aromatic naphthalene (B1677914) ring (C=C stretching) would be key identifiers. nist.gov During polymerization, changes in the intensity or position of these peaks can provide evidence of the reaction's success. For example, a shift in the N-H bending vibration, often coupled with the C=O stretch in polyamides, can indicate the formation of new amide linkages if the polymerization involves this type of coupling. spectroscopyonline.com

Table 1: Expected IR Absorption Bands for Poly(6-amino-1-naphthol-3-sulfonic acid)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching, hydrogen-bonded | 3400-3200 (broad) |

| Amine (N-H) | Stretching | 3500-3300 |

| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretching | 1250-1120 and 1080-1010 |

| Aromatic Ring (C=C) | Stretching | 1600-1450 |

| Naphthalene C-H | Bending (out-of-plane) | 900-700 |

| C-O | Stretching | 1300-1000 |

This table is based on established IR spectroscopy principles for organic functional groups and polymers. spectroscopyonline.comspectroscopyonline.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. For aromatic compounds like 6-Amino-1-naphthol-3-sulfonic acid, the naphthalene ring system gives rise to characteristic absorption bands. researchgate.net The polymerization of this monomer can be effectively monitored using UV-Vis spectroscopy by observing changes in the absorption spectrum over time.

As individual monomer units link to form a polymer, the electronic environment of the naphthalene chromophore changes, often leading to a shift in the maximum absorption wavelength (λmax) and a change in the absorbance intensity. researchgate.net This phenomenon, known as a bathochromic (red) or hypsochromic (blue) shift, can signal the formation of the extended conjugated system of the polymer. Researchers can track the decrease in the monomer's characteristic absorbance or the increase in the polymer's absorbance to determine the reaction kinetics. researchgate.net Furthermore, the photophysical properties of the resulting polymer in different solvents can be studied, revealing information about its interaction with the surrounding medium. researchgate.net

Table 2: Hypothetical UV-Vis Data for Monitoring Polymerization

| Reaction Time (minutes) | Monomer λmax (nm) | Absorbance at Monomer λmax | Polymer λmax (nm) | Absorbance at Polymer λmax |

|---|---|---|---|---|

| 0 | 325 | 1.25 | 410 | 0.05 |

| 30 | 325 | 0.88 | 410 | 0.31 |

| 60 | 325 | 0.51 | 410 | 0.59 |

| 120 | 325 | 0.15 | 410 | 0.85 |

This table illustrates how the consumption of the monomer and formation of the polymer could be tracked spectroscopically.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for both assessing the purity of the starting monomer and for analyzing the properties of the final polymer product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is frequently cited as the method for determining the purity of 6-Amino-1-naphthol-3-sulfonic acid hydrate (B1144303), with commercial grades often specified as having a purity of at least 95.0% by HPLC. avantorsciences.comlabsolu.catcichemicals.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A liquid mobile phase is pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes. For quality control, HPLC can be used to ensure that the monomer is free from significant impurities that could interfere with polymerization or adversely affect the final polymer's properties. It can also be adapted to analyze the reaction mixture post-polymerization to quantify any unreacted monomer.

Table 3: Representative HPLC Purity Analysis Data

| Component | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Impurity 1 | 2.45 | 15,800 | 1.8 |

| 6-Amino-1-naphthol-3-sulfonic Acid | 4.12 | 851,650 | 96.5 |

| Impurity 2 | 5.03 | 14,120 | 1.6 |

| Total | | 882,570 | 100.0 |

This table provides an example of HPLC data used to confirm the purity of the monomer, a critical step before its use in polymerization. avantorsciences.comcymitquimica.com

Once a polymer has been synthesized, determining its molecular weight and molecular weight distribution is crucial as these properties heavily influence its physical and mechanical characteristics. Gel-Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for this analysis. lcms.czlcms.cz

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. lcms.cz By calibrating the column with polymer standards of known molecular weights (such as polystyrene or pullulans), a calibration curve can be created that relates elution time to molecular weight. lcms.cz This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Table 4: Typical GPC Results for a Synthesized Polymer

| Parameter | Description | Value |

|---|---|---|

| Mn | Number-Average Molecular Weight | 28,500 g/mol |

| Mw | Weight-Average Molecular Weight | 45,600 g/mol |

This table represents typical data obtained from GPC analysis, providing key insights into the size and distribution of the polymer chains. lcms.czlcms.cz

Electrochemical Methods in Studying Polymer Properties

Electrochemical methods are particularly relevant for polymers derived from electroactive monomers like 6-Amino-1-naphthol-3-sulfonic acid, especially when the resulting polymer is expected to have conductive or electrocatalytic properties. These techniques probe the interaction of the material with an electrical potential.

Research on structurally similar monomers, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), has demonstrated the power of electrochemical techniques. d-nb.infonih.gov A polymer film of poly(AHNSA) can be deposited onto a glassy carbon electrode (GCE) through electropolymerization, a process that can be monitored using cyclic voltammetry (CV). nih.gov This involves repeatedly scanning the potential of the electrode in a solution containing the monomer. nih.gov

Once the polymer film is formed, CV can be used to characterize its electrochemical behavior, such as its redox activity, stability over repeated potential cycles, and its catalytic effect on the oxidation or reduction of other molecules. d-nb.infonih.gov The appearance of new redox peaks in the voltammogram of the polymer-modified electrode compared to a bare electrode indicates the electroactivity of the polymer film. researchgate.net The effective surface area of the electrode can be calculated, and techniques like electrochemical impedance spectroscopy (EIS) can provide further information on properties like charge transfer resistance at the electrode-polymer interface. researchgate.netresearchgate.net These studies are vital for applications in sensors, electrocatalysis, and energy storage. d-nb.inforesearchgate.net

Table 5: Hypothetical Electrochemical Parameters for a Poly(6-amino-1-naphthol-3-sulfonic acid) Modified Electrode

| Method | Parameter | Description | Result |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | Potential at which oxidation occurs | +0.65 V |

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | Potential at which reduction occurs | +0.48 V |

| Cyclic Voltammetry (CV) | Effective Surface Area | Calculated active area of the electrode | 0.085 cm² |

This table summarizes key data that could be obtained from electrochemical characterization, indicating the polymer's redox properties and suitability for electrochemical applications. d-nb.inforesearchgate.net

Elemental Analysis and Stoichiometric Characterization

The precise determination of a compound's elemental composition and stoichiometry is a fundamental aspect of chemical research. For 6-Amino-1-naphthol-3-sulfonic acid hydrate, also widely known by its trivial name J-acid, these characterization techniques are crucial for confirming its molecular formula and understanding its degree of hydration.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a chemical compound. For 6-Amino-1-naphthol-3-sulfonic acid, with the molecular formula C₁₀H₉NO₄S, the theoretical elemental composition can be calculated based on its molecular weight of 239.25 g/mol . This analysis is a primary method for verifying the purity and identity of the compound after synthesis.

While specific experimental data from research literature focusing solely on the elemental analysis of 6-Amino-1-naphthol-3-sulfonic acid is not extensively published, the analysis of its derivatives is a standard procedure. In the synthesis of various azo dyes using J-acid as a coupling component, researchers routinely use elemental analysis to confirm the structure of the final, more complex dye molecules. This underscores the importance of the technique in this field of chemistry.

Below is the theoretical elemental composition of the anhydrous form of 6-Amino-1-naphthol-3-sulfonic acid.

Theoretical Elemental Composition of 6-Amino-1-naphthol-3-sulfonic Acid

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 50.22 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.79 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.86 |

| Oxygen | O | 16.00 | 4 | 64.00 | 26.75 |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.40 |

| Total | | | | 239.25 | 100.00 |

Stoichiometric Characterization

Stoichiometric characterization is essential for determining the exact ratio of elements and, in the case of hydrates, the number of water molecules associated with the compound. The name "this compound" implies the presence of water within its crystal structure. However, the degree of hydration can be variable, and this has significant implications for accurate weighing and molar calculations in chemical reactions.

There is some ambiguity in the designation of this compound as a hydrate. For instance, some chemical suppliers have noted that the product has historically been labeled as a hydrate but shares the same CAS Registry Number (87-02-5) as the anhydrous form. To avoid misleading information, and because the moisture is considered an impurity, the term 'Hydrate' is sometimes removed from the product name. Product specifications from some suppliers indicate a maximum water content of up to 8.0%.

This highlights the critical need for stoichiometric characterization. Techniques such as Karl Fischer titration would be employed to quantify the water content precisely. This allows researchers to determine if the water is present in a stoichiometric ratio (a true hydrate) or as non-stoichiometric, adsorbed moisture. For accurate experimental work, particularly in synthesis where molar ratios are critical, determining the exact water content is a necessary preliminary step.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other properties that govern chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. utq.edu.iq It is particularly effective for calculating molecular properties and has been widely applied to organic molecules to understand their structure and reactivity. ufrgs.bracs.org DFT calculations for 6-Amino-1-naphthol-3-sulfonic acid would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. acs.orgnih.gov

Such calculations yield optimized molecular geometries and a wealth of electronic descriptors. mdpi.com Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more easily polarized and thus more reactive. researchgate.netiucr.org

Table 1: Predicted Quantum Chemical Descriptors for 6-Amino-1-naphthol-3-sulfonic Acid via DFT

| Descriptor | Symbol | Definition & Significance for Reactivity |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. Higher values indicate a greater tendency to donate electrons in reactions. nih.gov |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. Lower values suggest a greater ability to accept electrons. nih.gov |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO. A smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.netiucr.org |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Electronegativity | χ | The ability of the molecule to attract electrons (approximated as (IP + EA) / 2). It indicates the tendency of charge flow. nih.govresearchgate.net |

| Global Hardness | η | Resistance of the chemical potential to change with respect to the number of electrons (approximated as (IP - EA) / 2). Hard molecules have a large energy gap and are less reactive. nih.govnih.gov |

| Global Softness | S | The reciprocal of global hardness (1 / η). Soft molecules have a small energy gap and are more reactive. nih.govnih.gov |

| Electrophilicity Index | ω | Measures the energy stabilization when the system acquires additional electronic charge from the environment (ω = χ² / 2η). A high value indicates good electrophilic character. nih.govresearchgate.net |

Semi-empirical methods are simplified quantum mechanical methods that use parameters derived from experimental data to accelerate calculations. uni-muenchen.denih.gov Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, making them significantly faster than ab initio methods like DFT. uni-muenchen.deopenmopac.net This speed allows for the study of larger molecules or for preliminary, high-throughput screening.

These methods are parameterized to reproduce experimental values, most notably heats of formation. uni-muenchen.de They can be useful for predicting molecular geometries, ionization potentials, and dipole moments. grafiati.com Studies on amine-containing compounds, which are structurally related to J-Acid, have shown that AM1 and PM3 can satisfactorily reproduce N-H bond dissociation enthalpies. researchgate.net

However, these methods have known limitations. Their performance can be poor for systems containing second-row elements like sulfur, which is present in the sulfonic acid group of J-Acid. uni-muenchen.de They also generally fail to accurately describe noncovalent interactions, such as hydrogen bonding and dispersion forces, which can be critical for understanding the behavior of the hydrated form of the compound and its interactions in solution. nih.gov Therefore, while AM1 and PM3 could provide initial, qualitative insights into the molecular behavior of J-Acid, the results would need to be interpreted with caution and ideally validated by higher-level theoretical methods or experimental data. uni-muenchen.de

Table 2: Comparison of AM1 and PM3 Semi-Empirical Methods

| Feature | Austin Model 1 (AM1) | Parametric Model 3 (PM3) |

| Theoretical Basis | Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de | A reparameterization of the AM1 method, also based on the NDDO approximation. uni-muenchen.denih.gov |

| Parameterization | Parameters are derived by fitting to a set of experimental data, with a focus on improving upon the earlier MNDO method. uni-muenchen.denih.gov | Utilizes a different parameterization strategy than AM1, often involving a larger set of experimental data points for optimization. nih.gov |

| Strengths | Generally provides reasonable geometries and heats of formation for organic molecules. researchgate.net An improvement over MNDO for describing hydrogen bonds. nih.gov | Often gives better results for certain systems and properties compared to AM1 due to its more extensive parameterization. grafiati.com |

| Weaknesses | Can be unreliable for systems with second-row elements (like sulfur). uni-muenchen.de May poorly describe certain conformational energies and noncovalent interactions. nih.gov | While often an improvement, it can still exhibit flaws, such as overestimating the stability of certain nitrogen-containing compounds. grafiati.com Performance with second-row elements can also be problematic. uni-muenchen.de |

| Application to J-Acid | Could offer a rapid, qualitative prediction of geometry and electronic properties like ionization potential. researchgate.net | Could be used for similar qualitative predictions, potentially offering slightly different results for comparison with AM1. grafiati.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment (e.g., a solvent). nih.govunipa.it

For 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (B1144303), an MD simulation would begin by placing the molecule in a simulation box, typically filled with water molecules to replicate an aqueous environment. The system would first undergo energy minimization to remove unfavorable atomic clashes. mdpi.com Subsequently, it is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure, a process that allows the system to relax to a stable state. mdpi.comnih.gov

Following equilibration, a production simulation is run for a duration of nanoseconds or even microseconds. mdpi.com The trajectory from this simulation provides a detailed movie of the molecule's motion. Analysis of this trajectory can reveal:

Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can identify which parts of the molecule are most flexible. nih.gov For J-Acid, this could reveal the rotational freedom of the sulfonic acid and amino groups.

Solvent Interactions: The simulation can show how water molecules in the hydrate form and in the bulk solvent arrange themselves around the solute, highlighting key hydrogen bonding interactions.

Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling potential reaction pathways. acs.org Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying key transition states and intermediates that connect reactants to products. acs.orgacs.org

The mechanism of a chemical process, such as the synthesis of J-Acid or its subsequent use in azo-coupling reactions, can be investigated computationally. The process involves:

Proposing a Mechanism: Based on chemical principles, a plausible reaction mechanism is proposed, often depicted with curved arrows showing the flow of electrons. youtube.comyoutube.com

Locating Stationary Points: The geometries of the reactants, products, and all proposed intermediates and transition states are optimized using a method like DFT.

Validating the Pathway: The pathway with the lowest energy barriers is considered the most probable mechanism. acs.org

This approach provides a detailed, step-by-step understanding of how bonds are formed and broken, explaining the observed regioselectivity and stereoselectivity of a reaction.

Prediction of Structure-Reactivity Relationships and Selectivity

A primary goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. The computational methods described above provide the necessary data to make these predictions. nih.gov

For 6-Amino-1-naphthol-3-sulfonic acid, the electronic properties derived from DFT calculations are directly linked to its reactivity. researchgate.net

Frontier Orbitals and Reactivity: The distribution and energy of the HOMO and LUMO can predict selectivity. For instance, in an electrophilic substitution reaction, the incoming electrophile will preferentially attack the carbon atom with the highest HOMO density.

Reactivity Descriptors: Calculated indices like hardness, softness, and the electrophilicity index provide a quantitative scale for reactivity. nih.gov A molecule with low hardness and high softness is expected to be highly reactive. researchgate.net

MEP Maps and Selectivity: The Molecular Electrostatic Potential (MEP) map visually indicates the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, directly predicting the selectivity of reactions with charged or polar species. nih.gov

By analyzing these computed parameters for the different positions on the naphthalene (B1677914) ring of J-Acid, one can predict, for example, the most likely site for electrophilic attack during azo-coupling, a critical reaction for this compound in the dye industry. This predictive power is essential for designing new molecules and optimizing reaction conditions.

Applications in Chemical Research and Industrial Processes Excluding Medical

Intermediate in the Synthesis of Azo Dyes and Pigments

The most prominent industrial application of 6-Amino-1-naphthol-3-sulfonic acid is as a key intermediate in the manufacture of azo dyes. ottokemi.com Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants. researchgate.net J-acid serves as a "coupling component." The synthesis process involves a diazotization reaction of a primary aromatic amine, which is then reacted with J-acid in an azo coupling reaction to form the final dye molecule. researchgate.netimrpress.com The specific position of the functional groups on the J-acid molecule influences the final properties and color of the dye. imrpress.com It is particularly important for producing a range of colors, including scarlet-red and red-brown dyes. ottokemi.com

| Example Dyes from J-Acid | Dye Class | Application Area | Reference |

| Direct Copper Blue 151 | Direct Dye | Textiles | capes.gov.br |

| Direct Scarlet 23 | Direct Dye | Textiles | capes.gov.br |

| Reactive Brown K3R | Reactive Dye | Textiles | capes.gov.br |

| J-acid urea (B33335) derivatives | Direct Dye | Textiles, Paper | imrpress.com |

Production of Water-Soluble Dyes for Textiles

The presence of the sulfonic acid group (-SO₃H) in the J-acid molecule is critical for the production of water-soluble dyes. This functional group imparts significant water solubility to the final dye product, a crucial property for dyeing processes involving natural and synthetic fibers such as cotton, wool, silk, and polyamides. researchgate.netchemicalbook.com The solubility allows the dye to be applied uniformly to the textile material in an aqueous bath. researchgate.net Dyes derived from J-acid are noted for their application in creating acid dyes, which are particularly effective for wool and polyamide fibers. chemicalbook.com

Formulation of Organic Pigments and Toners

Beyond soluble dyes, 6-Amino-1-naphthol-3-sulfonic acid is also a precursor in the formulation of organic pigments used in paints, varnishes, and printing inks. researchgate.net While the dyes themselves are soluble, they can be converted into insoluble pigments through a process called "laking." This typically involves precipitating the soluble dye with an inert metallic salt, creating a stable, insoluble colorant known as a lake pigment. These pigments offer bright colors and are used where insolubility and stability are required.

Role as a Precursor in Optical Materials Development

The unique electronic and structural properties of molecules derived from 6-Amino-1-naphthol-3-sulfonic acid make them attractive for the development of advanced optical materials. Researchers have synthesized derivatives to create novel materials with significant nonlinear optical (NLO) properties. researchgate.net NLO materials are substances that interact with light in a nonlinear way, which is a critical function for technologies like lasers and optical data processing. By condensing J-acid with other chemical entities, such as cyanuric chloride and benzene (B151609) sulfonamide derivatives, scientists can engineer molecules with high hyperpolarizability, a key characteristic for NLO activity. researchgate.net These studies suggest a promising path for using J-acid-based compounds in the development of new materials for optical applications. researchgate.net

Application as a Reagent in Analytical Chemistry

The reactive nature of 6-Amino-1-naphthol-3-sulfonic acid allows it to serve as a specialized reagent in the field of analytical chemistry for the detection and quantification of other chemical substances. govinfo.govdtic.mil

Derivatization Reagent for Spectrophotometric Determinations

J-acid is employed as a derivatization reagent, a compound used to convert a target molecule into a new substance (a derivative) that is more easily detected and measured. It is notably used in a sensitive method for the determination of formaldehyde (B43269). capes.gov.brdtic.mil In this reaction, J-acid reacts with formaldehyde in the presence of sulfuric acid to produce a derivative that exhibits a distinct yellow fluorescence under ultraviolet light. govinfo.gov This fluorimetric method allows for the detection of very small quantities of formaldehyde. dtic.mil

Use in Specific Chemical Assay Development

Building on its role as a derivatization agent, J-acid is integral to specific chemical assays. A notable example is a spectrophotometric method for the determination of sulfanilamide (B372717). science.govscience.gov In this assay, sulfanilamide is first diazotized and then coupled with J-acid. This reaction forms a new, colored azo compound. The intensity of the color, which is directly proportional to the concentration of sulfanilamide, is then measured with a spectrophotometer at a specific wavelength (478 nm) to quantify the substance. science.govscience.gov This demonstrates the utility of J-acid in creating reliable and sensitive analytical methods for specific compounds.

Utilization in Polymer Science and Materials Engineering

6-Amino-1-naphthol-3-sulfonic acid serves as a versatile monomer in the synthesis of advanced polymeric materials. Its structure, featuring amino, hydroxyl, and sulfonic acid groups, allows it to be incorporated into various polymer backbones, imparting specific functionalities.

The electrochemical polymerization of aminonaphthalene sulfonic acids has been a subject of research for creating conducting polymers. While direct studies on 6-Amino-1-naphthol-3-sulfonic acid are not extensively documented, research on its isomers, such as 7-amino-4-hydroxy-2-naphthalene sulfonic acid, provides significant insights. These studies demonstrate that such compounds can be electrochemically polymerized to form thin, conductive films on electrode surfaces.

The process typically involves the application of an anodic potential to a solution containing the monomer. This oxidizes the monomer to form radical cations, which then couple to form oligomers and subsequently the polymer film. The presence of the sulfonic acid group in the monomer structure can enhance the solubility of the monomer in aqueous solutions and can also act as a self-dopant in the resulting polymer, improving its conductivity.

Table 1: Electrochemical Polymerization Parameters for Aminonaphthalene Sulfonic Acid Derivatives

| Parameter | Description |

| Monomer | An isomer of 6-Amino-1-naphthol-3-sulfonic acid, such as 7-amino-4-hydroxy-2-naphthalene sulfonic acid. |

| Electrode | Glassy carbon electrode is commonly used. |

| Electrolyte | An aqueous solution, often acidic, containing the monomer and a supporting electrolyte. |

| Polymerization Technique | Cyclic voltammetry or galvanostatic methods are typically employed. |

| Resulting Polymer | A conductive polymer film deposited on the electrode surface. |

This table is generated based on research on related aminonaphthalene sulfonic acid isomers.

The resulting polymers are considered semi-conductors and have potential applications in the development of sensors and other electronic devices. For instance, a polymer film of an isomer has been shown to have an electrocatalytic effect, reducing the potential needed for the oxidation of certain molecules and increasing the current response signal.